molecular formula C23H15ClFN3 B2865453 1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-17-0

1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2865453
CAS No.: 932464-17-0
M. Wt: 387.84
InChI Key: CZKVSMJPVQUACR-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline moiety, with various substituents including a chloro, methyl, fluoro, and phenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with an appropriate 1,3-diketone.

    Formation of the quinoline moiety: This involves the cyclization of an aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Coupling of the pyrazole and quinoline rings: This step often requires the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final pyrazoloquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce dihydro derivatives

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe for studying biological processes involving pyrazoloquinoline derivatives.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-d]quinoline: Differing in the position of the pyrazole ring fusion.

    1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[3,4-c]quinoline: Differing in the position of the pyrazole ring fusion.

    1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]pyridine: Differing in the heterocyclic ring system.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which may offer advantages in certain applications over its analogs.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3/c1-14-7-9-17(12-20(14)24)28-23-18-11-16(25)8-10-21(18)26-13-19(23)22(27-28)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKVSMJPVQUACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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